molecular formula C21H22N2O4S2 B2975535 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919754-82-8

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2975535
CAS No.: 919754-82-8
M. Wt: 430.54
InChI Key: BEPCZHRPVQTAIE-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic, thiazole-containing small molecule of significant interest in medicinal chemistry and oncology research. Its molecular structure, which incorporates key pharmacophores including a 4-ethoxyphenyl group, a central 5-methylthiazole ring, and a 4-(methylsulfonyl)phenyl acetamide moiety, is characteristic of compounds designed to modulate specific enzymatic targets involved in disease progression . Compounds featuring similar N-substituted thiazole and acetamide scaffolds are actively investigated as potential inhibitors of histone deacetylases (HDACs), a class of enzymes that play a fundamental role in epigenetic regulation . The overexpression of certain HDAC isoforms, such as HDAC8, is a known factor in cancer progression, as it can lead to uncontrolled cell proliferation and impaired apoptosis in various cancers, including leukemias . The methylsulfonyl group present in the structure is a common feature in drug design that can influence a compound's pharmacokinetic properties and its ability to bind to target proteins . This product is provided as a high-purity chemical entity for research applications exclusively. It is intended for in vitro studies, including biochemical assays and cell-based screening, to further elucidate its mechanism of action and potential research value. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-17-9-7-16(8-10-17)20-14(2)28-21(23-20)22-19(24)13-15-5-11-18(12-6-15)29(3,25)26/h5-12H,4,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPCZHRPVQTAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a base.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or DNA, disrupting normal cellular processes. The molecular targets might include kinases, proteases, or other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Influence: Thiazole (target) vs. Benzimidazoles, with fused aromatic systems, may exhibit stronger π-π stacking .
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound contributes to lipophilicity (logP ~3.5 estimated), whereas the methylsulfonyl group enhances polarity and hydrogen-bonding capacity, similar to compound I . In compound 36, the methylsulfonyl group is critical for Bcl-2 inhibition, suggesting analogous roles in the target compound .

Physicochemical Properties

However, trends can be inferred:

  • Methylsulfonyl Group : Compounds with sulfonyl groups (e.g., compound I, target) typically exhibit higher aqueous solubility than purely lipophilic analogues. For example, compound I (methylsulfonyl) is synthesized via reflux in acetic anhydride, suggesting moderate polarity .
  • Ethoxy vs.

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiazole ring, which is known for its diverse biological properties, and modifications that enhance its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The presence of the thiazole moiety in this compound suggests potential interactions with key cellular pathways involved in tumorigenesis.

  • Mechanism of Action : The compound is believed to inhibit specific kinases and enzymes responsible for cell proliferation. For instance, studies have shown that similar thiazole derivatives can modulate the activity of proteins involved in apoptosis and cell cycle regulation, leading to decreased viability in cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to target bacterial cell walls and disrupt essential cellular processes.

  • Efficacy : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:

  • Functional Groups : The ethoxy and methylsulfonyl substituents play a significant role in enhancing the compound's solubility and bioavailability, which are crucial for its therapeutic potential.
  • Thiazole Ring : The thiazole ring is essential for both anticancer and antimicrobial activities, with modifications at specific positions leading to improved potency against targeted diseases .

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of thiazole-based compounds on various cancer cell lines, revealing IC50 values indicating significant growth inhibition. The incorporation of electron-donating groups, such as methyl or methoxy groups, was found to enhance activity against human glioblastoma and melanoma cells .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives of thiazole exhibited promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups on the aromatic rings significantly influenced their effectiveness against gram-positive and gram-negative bacteria .

Data Table

Biological ActivityCompound StructureIC50 (µg/mL)Target Cell Line
AnticancerThiazole derivative with ethoxy group1.61 ± 1.92Jurkat (Bcl-2 positive)
AntimicrobialThiazole derivative with sulfonyl group23.30 ± 0.35Staphylococcus epidermidis

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves coupling a thiazole precursor with a sulfonyl-substituted acetamide group. A general approach includes:

  • Step 1: Prepare the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-ethoxyacetophenone derivatives) under reflux conditions.
  • Step 2: Introduce the methylsulfonylphenylacetamide moiety using nucleophilic acyl substitution. Catalysts like pyridine or zeolites (Y-H type) can enhance reaction efficiency, as demonstrated in analogous acetamide syntheses .
  • Yield Optimization: Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor intermediates via HPLC to identify bottlenecks.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., ethoxyphenyl vs. methylsulfonyl groups).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C21_{21}H23_{23}N2_2O4_4S2_2) and rule out isotopic impurities.
  • X-ray Crystallography: Resolve crystal structure if single crystals are obtainable, as done for structurally related thiazole-acetamide hybrids .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Given the thiazole core's known bioactivity , prioritize:

  • Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility Profiling: Perform shake-flask method in PBS (pH 7.4) to guide formulation for downstream assays.

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or p38 MAPK). Validate docking poses with molecular dynamics (MD) simulations (100 ns) to assess stability .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies. Cross-validate with experimental IC50_{50} values to refine computational models.

Q. What strategies resolve contradictions between in vitro and in silico activity data?

Methodological Answer:

  • Data Triangulation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Screening: Use LC-MS to identify degradation products that may alter activity in vitro.
  • Proteomic Profiling: Perform thermal shift assays to confirm target engagement .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • PK Studies: Administer the compound intravenously/orally to rodent models. Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and bioavailability.
  • Toxicology: Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues. Compare results with structurally similar sulfonamide-thiazole derivatives .

Methodological Challenges in Scaling Synthesis

Q. What reactor designs improve scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry: Use microreactors for exothermic steps (e.g., thiazole cyclization) to enhance heat transfer and reduce side reactions.
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor intermediate purity in real time .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

Methodological Answer:

  • Quality Control (QC): Enforce strict QC protocols (e.g., ≥95% purity via HPLC, residual solvent analysis).
  • Statistical Analysis: Apply ANOVA to compare batch data; use principal component analysis (PCA) to identify outlier batches .

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